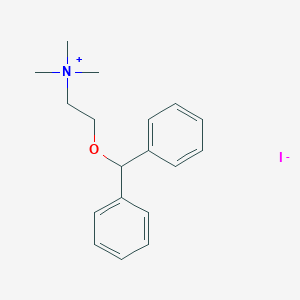
Diphenhydramine methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenhydramine methiodide is a chemical compound that belongs to the class of antihistamines. It is a derivative of diphenhydramine, which is commonly used as a sleep aid and allergy medication. Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of diphenhydramine methiodide involves its binding to muscarinic acetylcholine receptors in the central nervous system. This binding leads to the inhibition of the activity of these receptors, which results in a decrease in the release of acetylcholine. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. The inhibition of muscarinic receptors by diphenhydramine methiodide results in a decrease in the activity of these processes.
生化学的および生理学的効果
Diphenhydramine methiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of muscarinic acetylcholine receptors in the central nervous system, which results in a decrease in the release of acetylcholine. This decrease in acetylcholine release leads to a decrease in cognitive function, memory, and learning. Diphenhydramine methiodide has also been shown to have anticholinergic effects, which can result in dry mouth, blurred vision, and constipation.
実験室実験の利点と制限
Diphenhydramine methiodide has a number of advantages for use in lab experiments. It has a well-established synthesis method and has been shown to have a high affinity for muscarinic acetylcholine receptors. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the role of muscarinic receptors in the central nervous system. However, diphenhydramine methiodide also has a number of limitations for use in lab experiments. It can have anticholinergic effects, which can make it difficult to interpret the results of experiments. Additionally, it has not been extensively studied in vivo, which limits its potential for use in animal models.
将来の方向性
There are a number of future directions for the study of diphenhydramine methiodide. One potential direction is the use of diphenhydramine methiodide in the study of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine release, which is thought to be due to the loss of muscarinic acetylcholine receptors. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the progression of Alzheimer's disease. Another potential direction is the use of diphenhydramine methiodide in the study of schizophrenia. Schizophrenia is characterized by a dysfunction in the dopaminergic and cholinergic systems. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the regulation of dopamine release in the central nervous system.
合成法
The synthesis of diphenhydramine methiodide involves the reaction of diphenhydramine with methyl iodide. The reaction results in the formation of diphenhydramine methiodide, which is a white crystalline powder. The synthesis method has been well-established and is commonly used in research laboratories.
科学的研究の応用
Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in the regulation of cognitive function, memory, and learning. Diphenhydramine methiodide has been used to study the role of muscarinic receptors in the central nervous system and their involvement in various neurological disorders such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
14177-81-2 |
|---|---|
製品名 |
Diphenhydramine methiodide |
分子式 |
C18H24INO |
分子量 |
397.3 g/mol |
IUPAC名 |
2-benzhydryloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VBILFZZVVHHLOE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
正規SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Beta-(Diphenylmethoxy)-ethyl-trimethyl-ammonium-iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)

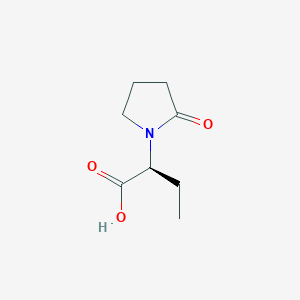
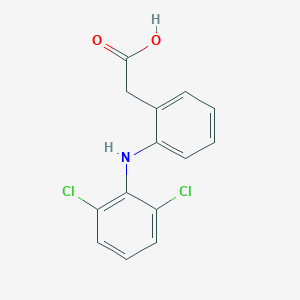

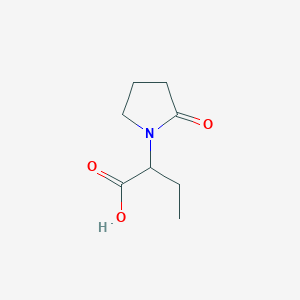
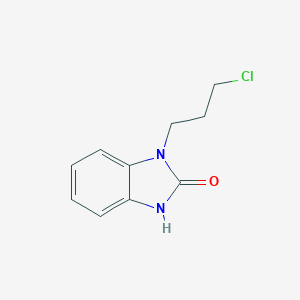
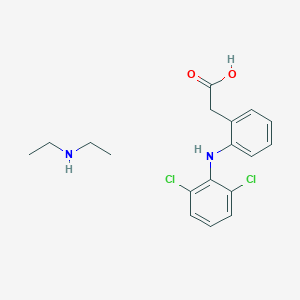
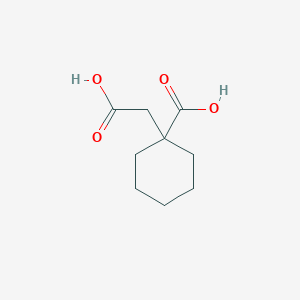
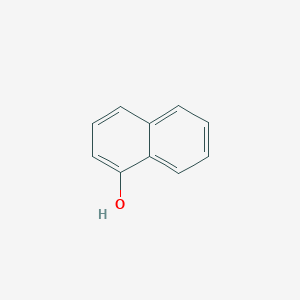
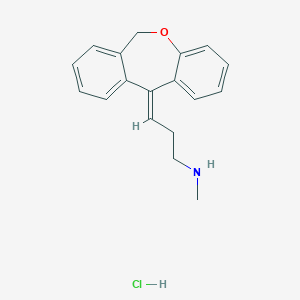
![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)